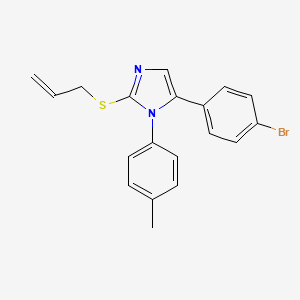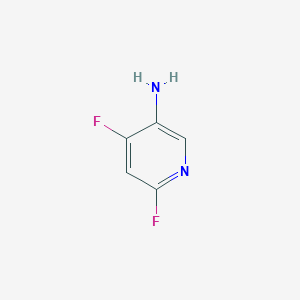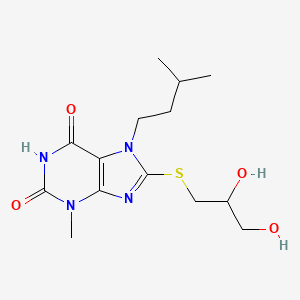
8-((2,3-dihydroxypropyl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-((2,3-dihydroxypropyl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as MPTP, is a synthetic compound that has been widely used in scientific research for its ability to selectively destroy dopamine-producing neurons in the brain.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
New Purinediones Synthesis
The synthesis of new purinediones involves the formation of 2-alkyl- or 2-aryl-9-methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones through multi-step processes. These processes illustrate the complexity and versatility of synthesizing purine derivatives, including modifications at the purine ring to introduce various substituents which may include sulfur-containing groups similar to the compound of interest (Ondrej Šimo, A. Rybár, & J. Alföldi, 1995).
Biological Activities
Purine Alkaloids from Marine Sources
Purine alkaloids isolated from marine organisms like the South China Sea gorgonian Subergorgia suberosa, including various purine-6,8-diones, have been studied for their cytotoxicity toward human cancer cell lines. This research suggests the potential of purine derivatives in developing anticancer agents (S. Qi, Si Zhang, & Hui Huang, 2008).
Structural Analysis and Drug Design
Structure-Activity Relationship Studies
The exploration of the structure–5-HT receptor affinity relationship in purine-dione derivatives has led to insights into their potential as pharmacological agents. By modifying the purine core structure, researchers have investigated the influence of various substituents on the affinity for serotonin receptors, aiding in the design of new compounds with improved therapeutic profiles (P. Żmudzki et al., 2015).
Anticancer Activity
Certain purine-dione derivatives have been synthesized and tested for their anticancer activity, demonstrating the potential of these compounds in oncological research. The design and molecular modeling of these compounds are critical in identifying promising candidates for further pharmacological studies (A. Hayallah, 2017).
Propiedades
IUPAC Name |
8-(2,3-dihydroxypropylsulfanyl)-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O4S/c1-8(2)4-5-18-10-11(17(3)13(22)16-12(10)21)15-14(18)23-7-9(20)6-19/h8-9,19-20H,4-7H2,1-3H3,(H,16,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSRTWVRXPMZBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1SCC(CO)O)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzyl-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2733455.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzenesulfonamide](/img/structure/B2733457.png)
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(pyridin-4-ylsulfanyl)ethan-1-one](/img/structure/B2733458.png)
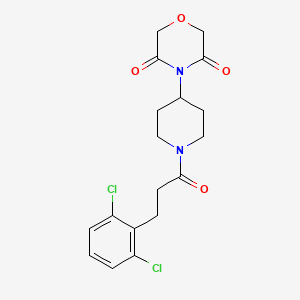
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide](/img/structure/B2733462.png)
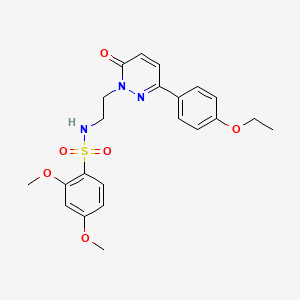

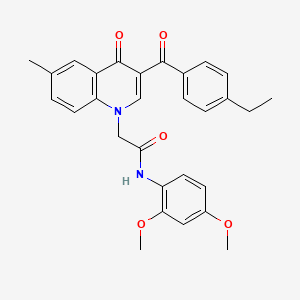
![N-(2-chlorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2733469.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-methylthiophen-2-yl)methanone](/img/structure/B2733470.png)
